3-chloro-2,6-dimethoxybenzene-1-sulfonyl chloride
Overview
Description
3-chloro-2,6-dimethoxybenzene-1-sulfonyl chloride: is an organic compound with the molecular formula C8H8Cl2O4S. It is a derivative of benzene, featuring a sulfonyl chloride group, two methoxy groups, and a chlorine atom. This compound is often used in organic synthesis and has applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-chloro-2,6-dimethoxybenzene-1-sulfonyl chloride typically involves the sulfonation of 3-chloro-2,6-dimethoxybenzene followed by chlorination. The reaction conditions often include the use of chlorosulfonic acid or sulfur trioxide as sulfonating agents, and thionyl chloride or phosphorus pentachloride for chlorination.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up by optimizing the reaction conditions to ensure high yield and purity. This often involves continuous flow reactors and precise control of temperature and reaction time.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the sulfonyl chloride group is replaced by various nucleophiles such as amines, alcohols, or thiols.
Oxidation and Reduction Reactions: While less common, the methoxy groups can be involved in oxidation reactions under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols in the presence of a base like pyridine or triethylamine.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products:
Substitution Products: Depending on the nucleophile, products can include sulfonamides, sulfonate esters, and sulfonate thioesters.
Oxidation Products: Oxidation of methoxy groups can lead to the formation of aldehydes or carboxylic acids.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of various organic compounds.
- Employed in the preparation of sulfonamide-based drugs.
Biology and Medicine:
- Utilized in the development of pharmaceuticals, particularly in the synthesis of compounds with antibacterial and anti-inflammatory properties.
Industry:
- Applied in the production of dyes, pigments, and agrochemicals.
- Used in the synthesis of specialty chemicals for various industrial applications.
Mechanism of Action
The mechanism of action of 3-chloro-2,6-dimethoxybenzene-1-sulfonyl chloride primarily involves its reactivity as a sulfonyl chloride. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical reactions to form sulfonamide, sulfonate ester, and sulfonate thioester derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction.
Comparison with Similar Compounds
- 3-chloro-2,6-dimethoxybenzenesulfonic acid
- 3-chloro-2,6-dimethoxybenzene-1-sulfonamide
- 2,6-dimethoxybenzenesulfonyl chloride
Comparison:
- 3-chloro-2,6-dimethoxybenzenesulfonic acid: Lacks the chloride group, making it less reactive in nucleophilic substitution reactions.
- 3-chloro-2,6-dimethoxybenzene-1-sulfonamide: Contains an amide group instead of the sulfonyl chloride, altering its reactivity and applications.
- 2,6-dimethoxybenzenesulfonyl chloride: Lacks the chlorine atom, which can influence the compound’s reactivity and the types of reactions it undergoes.
The uniqueness of 3-chloro-2,6-dimethoxybenzene-1-sulfonyl chloride lies in its combination of functional groups, which provides a versatile platform for various chemical transformations and applications in scientific research and industry.
Properties
IUPAC Name |
3-chloro-2,6-dimethoxybenzenesulfonyl chloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2O4S/c1-13-6-4-3-5(9)7(14-2)8(6)15(10,11)12/h3-4H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOJNRDCALXLXJY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)Cl)OC)S(=O)(=O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601246148 | |
Record name | 3-Chloro-2,6-dimethoxybenzenesulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601246148 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
145980-90-1 | |
Record name | 3-Chloro-2,6-dimethoxybenzenesulfonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=145980-90-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Chloro-2,6-dimethoxybenzenesulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601246148 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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